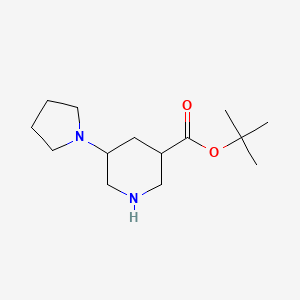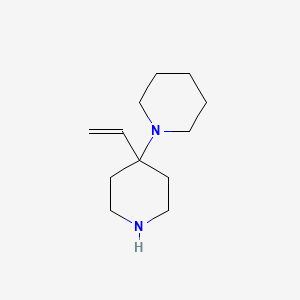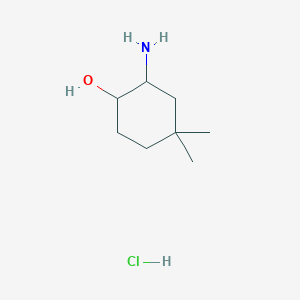
2-Amino-4,4-dimethylcyclohexan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4,4-dimethylcyclohexan-1-ol hydrochloride: is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . It is a derivative of cyclohexanol, featuring an amino group and two methyl groups at the 4-position, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with .
Amination: The ketone undergoes reductive amination with or an in the presence of a reducing agent such as .
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
- The industrial production of 2-Amino-4,4-dimethylcyclohexan-1-ol hydrochloride follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming or .
Reduction: Reduction reactions can convert the amino group to an .
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like or are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various .
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Acts as a chiral building block in asymmetric synthesis.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for pharmaceutical compounds .
Industry:
- Utilized in the production of specialty chemicals and polymers .
Wirkmechanismus
The mechanism by which 2-Amino-4,4-dimethylcyclohexan-1-ol hydrochloride exerts its effects depends on its specific application. In biochemical contexts, it may act as a ligand binding to specific receptors or enzymes , influencing their activity. The molecular targets and pathways involved can vary, but typically include interactions with amine receptors or enzyme active sites .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-4-methylcyclohexanol
- 2-Amino-4,4-dimethylcyclohexanone
- 2-Amino-4,4-dimethylcyclohexane
Comparison:
- 2-Amino-4,4-dimethylcyclohexan-1-ol hydrochloride is unique due to the presence of both an amino group and a hydroxyl group on the cyclohexane ring, providing distinct reactivity and versatility in chemical synthesis.
- Compared to 2-Amino-4-methylcyclohexanol , the additional methyl group in this compound enhances steric hindrance, affecting its reactivity and interactions.
- 2-Amino-4,4-dimethylcyclohexanone lacks the hydroxyl group, making it less versatile in certain reactions but potentially more reactive in others.
Eigenschaften
Molekularformel |
C8H18ClNO |
|---|---|
Molekulargewicht |
179.69 g/mol |
IUPAC-Name |
2-amino-4,4-dimethylcyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2)4-3-7(10)6(9)5-8;/h6-7,10H,3-5,9H2,1-2H3;1H |
InChI-Schlüssel |
PIWVZFGTSCLQLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(C(C1)N)O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


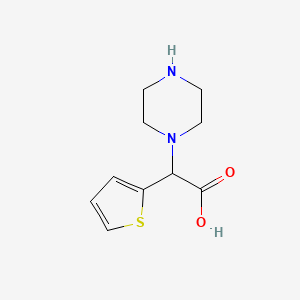
![2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine](/img/structure/B13206555.png)

![[(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol](/img/structure/B13206569.png)
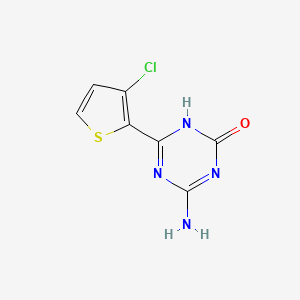
![2-[4-(Difluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13206585.png)
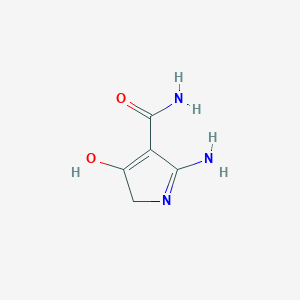
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyrimidin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13206598.png)
![2,3,10,11-Tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one](/img/structure/B13206606.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol](/img/structure/B13206613.png)

![2-[1-(Aminomethyl)-3-methylcyclopentyl]butan-2-ol](/img/structure/B13206626.png)
